molecular formula C13H18F2O2 B8000892 (3,5-Difluoro-2-(hexyloxy)phenyl)methanol

(3,5-Difluoro-2-(hexyloxy)phenyl)methanol

Cat. No.: B8000892
M. Wt: 244.28 g/mol
InChI Key: YNRPTLSOYUCPCS-UHFFFAOYSA-N
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Description

(3,5-Difluoro-2-(hexyloxy)phenyl)methanol is an organic compound with the molecular formula C13H18F2O2 It is characterized by the presence of two fluorine atoms and a hexyloxy group attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-2-(hexyloxy)phenyl)methanol typically involves the reaction of 3,5-difluorophenol with hexyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-2-(hexyloxy)phenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-2-(hexyloxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3,5-difluoro-2-(hexyloxy)benzaldehyde or 3,5-difluoro-2-(hexyloxy)benzoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(3,5-Difluoro-2-(hexyloxy)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-(hexyloxy)phenyl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hexyloxy group can influence the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Difluoro-2-(methoxy)phenyl)methanol
  • (3,5-Difluoro-2-(ethoxy)phenyl)methanol
  • (3,5-Difluoro-2-(propoxy)phenyl)methanol

Uniqueness

(3,5-Difluoro-2-(hexyloxy)phenyl)methanol is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties compared to its shorter alkoxy analogs. This can result in different reactivity, solubility, and biological activity profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

(3,5-difluoro-2-hexoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O2/c1-2-3-4-5-6-17-13-10(9-16)7-11(14)8-12(13)15/h7-8,16H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRPTLSOYUCPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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